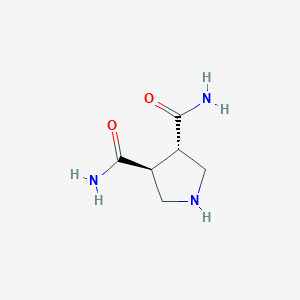
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3,4-difluorobenzamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of Janus kinase inhibitors, which are known to have significant therapeutic potential in various diseases.
Scientific Research Applications
Heterocyclic N-oxide Molecules in Drug Applications
Heterocyclic N-oxide molecules, including pyridine and indazole derivatives, are recognized for their versatility as synthetic intermediates and their biological significance. These compounds have been employed in forming metal complexes, designing catalysts for asymmetric synthesis, and medicinal applications, highlighting their potential in anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Pyrazole[1,5-a]pyrimidine Scaffold in Drug Discovery
The pyrazole[1,5-a]pyrimidine scaffold is considered a privileged heterocycle in drug discovery, exhibiting a broad range of medicinal properties such as anticancer, CNS agents, and anti-infectious activities. The structure-activity relationship (SAR) studies of this scaffold have drawn significant attention, suggesting room for further exploration by medicinal chemists to develop potential drug candidates (Cherukupalli et al., 2017).
Kinase Inhibitors Utilizing Pyrazolo[3,4-b]pyridine Scaffold
Pyrazolo[3,4-b]pyridine has emerged as a versatile scaffold in the design of kinase inhibitors due to its ability to interact with kinases via multiple binding modes. This scaffold has been highlighted in many patents for a broad range of kinase targets, underscoring its significance in kinase inhibitor design and potential advantages in terms of inhibitor activity, physical properties, or synthetic flexibility (Wenglowsky, 2013).
properties
IUPAC Name |
N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O/c22-18-6-5-15(11-19(18)23)21(28)25-13-16-12-20(14-7-9-24-10-8-14)27(26-16)17-3-1-2-4-17/h5-12,17H,1-4,13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHUKLQYRPKTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC(=C(C=C3)F)F)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-(3-Amino-3-oxopropyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclobutyl)propanamide](/img/structure/B2518034.png)


![2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/no-structure.png)



![4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide](/img/structure/B2518045.png)



![2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2518051.png)
![N-benzyl-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2518053.png)